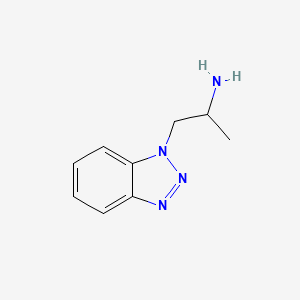
4-Amino-3-(4-ethylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(4-ethylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a complex organic compound with a unique structure that includes an amino group, an ethylphenyl group, a piperidine carbonyl group, and a thiazole thione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-ethylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione typically involves multi-step organic reactions One common method includes the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized with α-haloketones to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
4-Amino-3-(4-ethylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
科学的研究の応用
4-Amino-3-(4-ethylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Amino-3-(4-ethylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The thiazole ring and the piperidine carbonyl group are crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-Amino-3-(4-methylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
- 4-Amino-3-(4-ethylphenyl)-5-(morpholine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
Uniqueness
4-Amino-3-(4-ethylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine carbonyl group, in particular, enhances its potential as an enzyme inhibitor compared to similar compounds.
特性
分子式 |
C17H21N3OS2 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
[4-amino-3-(4-ethylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H21N3OS2/c1-2-12-6-8-13(9-7-12)20-15(18)14(23-17(20)22)16(21)19-10-4-3-5-11-19/h6-9H,2-5,10-11,18H2,1H3 |
InChIキー |
OTZSCKYXLHHJRY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCCCC3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12128768.png)


![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12128782.png)
![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-1-(2-m orpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12128793.png)

![4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B12128811.png)
![Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro-](/img/structure/B12128818.png)
![6-Imino-7-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12128825.png)
![2-methyl-3,5-diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128831.png)
![5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12128858.png)
![(5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128863.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide](/img/structure/B12128868.png)
![N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12128869.png)
